Methyl N-Boc-thiazolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO4S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl N-Boc-thiazolidine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiazolidine-2-carboxylic acid with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-Boc-thiazolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl N-Boc-thiazolidine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations that are essential in producing bioactive compounds. For example, it has been used to synthesize chiral bicyclic systems through the reaction of amine nucleophiles with carbonyl compounds .

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties. Studies have indicated that derivatives of thiazolidine compounds exhibit anti-inflammatory, antibacterial, and antidiabetic activities. These biological effects are attributed to their ability to modulate various biochemical pathways .

Case Study: Antidiabetic Activity

A series of thiazolidinedione derivatives were synthesized based on this compound, showing promising results in lowering blood glucose levels in diabetic models. The derivatives were evaluated for their efficacy against diabetes mellitus type II, demonstrating significant antihyperglycemic effects without severe side effects .

Bioconjugation Reactions

In biological research, this compound is employed in bioconjugation reactions to study and manipulate cellular processes. Its ability to engage in condensation reactions with 1,2-aminothiols makes it valuable for creating labeled biomolecules for imaging and therapeutic applications .

Wirkmechanismus

The mechanism of action of Methyl N-Boc-thiazolidine-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cyclization reactions to form heterocyclic compounds. Its reactivity is primarily due to the presence of the thiazolidine ring, which can stabilize transition states and intermediates during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Methyl N-Boc-thiazolidine-2-carboxylate can be compared with other thiazolidine derivatives, such as:

Thiazolidine-2-carboxylic acid: Lacks the Boc protecting group and methyl ester, making it less stable and less versatile in synthetic applications.

Thiazolidine-4-carboxylic acid: Differs in the position of the carboxyl group, leading to different reactivity and applications.

Thiazolidine-2,4-dione: Contains a dione functionality, making it more reactive in certain types of chemical reactions.

This compound is unique due to its Boc protecting group and methyl ester, which enhance its stability and versatility in various chemical transformations.

Biologische Aktivität

Methyl N-Boc-thiazolidine-2-carboxylate is a compound of significant interest in biochemical and pharmacological research. Its biological activity has been explored through various studies, revealing its potential applications in drug development, enzyme interactions, and cellular processes.

This compound primarily acts on 1,2-aminothiols through a condensation reaction , leading to the formation of thiazolidine derivatives. This reaction is crucial in various biochemical pathways, particularly in synthesizing complex organic molecules. The compound's stability under physiological conditions enhances its utility in bioconjugation reactions, allowing for the manipulation of cellular processes without the need for toxic catalysts.

Biochemical Pathways

The compound participates in several important biochemical pathways:

- Enzyme Interactions : It can act as both an inhibitor and an activator of enzymes, influencing metabolic pathways and gene expression.

- Cell Signaling : this compound modulates cell signaling pathways that are vital for cell cycle regulation and apoptosis.

- Transport Mechanisms : The compound is transported across cellular membranes via specific transporters, ensuring its proper localization within cells.

Drug Development

Research has indicated that this compound may serve as a promising drug candidate due to its pharmacological properties. Its ability to interact with various biological targets positions it as a potential therapeutic agent in treating diseases influenced by metabolic dysregulation or enzyme activity alterations.

Case Studies

- Anti-Trypanosomal Activity : A study synthesized derivatives of thiazolidine compounds that exhibited significant anti-Trypanosoma cruzi activity. Some derivatives showed IC50 values as low as 6.03 µM against the amastigote form of the parasite, indicating strong potential for further development .

- Enzyme Mechanism Studies : The compound has been employed in studies investigating enzyme mechanisms, particularly those involved in amino acid and peptide synthesis. Its interactions often lead to covalent modifications that can either enhance or inhibit enzyme activity.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Thiazolidine-2,4-dione | Antidiabetic properties | Known for its role in glucose metabolism |

| Thiazolidine-4-carboxylic acid | Potential anti-inflammatory effects | Involved in various synthetic pathways |

| Thiazolidine-2-thione | Antioxidant properties | Exhibits different reactivity profiles |

This compound is unique due to its stability and efficiency in bioorthogonal reactions, making it a valuable tool in both research and industrial applications.

Research Findings and Future Directions

The ongoing research into this compound emphasizes its versatility across multiple scientific domains:

- Bioconjugation Reactions : Its role in bioconjugation allows researchers to label biomolecules for imaging or therapeutic purposes.

- Pharmacokinetics : Understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing its viability as a drug candidate.

Future studies should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound interacts with biological targets.

- Clinical Trials : Assessing the safety and efficacy of this compound derivatives in clinical settings.

Eigenschaften

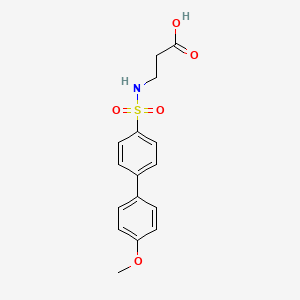

IUPAC Name |

3-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-22-14-6-2-12(3-7-14)13-4-8-15(9-5-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSCQHVGKWYOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.